methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12FNO4 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
OTDUKDLBTSWBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C=O)C1=C(C=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Esterification
In a representative procedure, 3-fluoro-4-hydroxybenzoic acid (5.03 g, 32.22 mmol) is refluxed in methanol (50 mL) with concentrated sulfuric acid (2 mL) at 80°C for 20.5 hours. Post-reaction workup involves neutralization with saturated NaHCO₃, extraction with diethyl ether, and solvent evaporation to yield the methyl ester in 87% purity. Alternative protocols using thionyl chloride (SOCl₂) in methanol achieve comparable yields (82–85%), though sulfuric acid remains preferred due to operational simplicity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–87% |
| Reaction Time | 10–48 hours |
| Temperature | Reflux (65–80°C) |
| Catalyst | H₂SO₄ (1–2 mL/g substrate) |
Functionalization of the Hydroxyl Group: Strategic Pathways
The hydroxyl group at the 4-position must be converted to the N-(2-oxopropyl)formamido moiety. This transformation likely proceeds through intermediate activation followed by nucleophilic substitution or coupling.
Direct Amination and Formylation
An alternative route involves direct amination of the hydroxyl group. However, this approach is less common due to the poor nucleophilicity of aromatic hydroxyl groups. Instead, nitration followed by reduction (e.g., H₂/Pd-C) could yield the amine intermediate, which is subsequently formylated. Formylation agents such as acetic formic anhydride (AFAN) or formic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) are effective for introducing formamido groups.
Integrated Synthetic Route: A Proposed Workflow
Combining these steps, a plausible synthesis of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves:
-
Esterification : Convert 3-fluoro-4-hydroxybenzoic acid to its methyl ester (87% yield).
-
Tosylation : Treat with TsCl in pyridine to form the 4-tosylate intermediate.
-
Amidation : Displace tosylate with formamide (HCONH₂) under basic conditions.
-
Alkylation : React with 2-oxopropyl bromide to install the ketone-bearing sidechain.
-
Purification : Chromatographic isolation to achieve >95% purity.
Critical Optimization Parameters:
-
Catalyst Selection : Trichloroisocyanuric acid (TCT) with N-methylmorpholine (NMM) enhances amidation efficiency (atom economy: 55–64%).
-
Solvent Systems : Dichloromethane (DCM) or acetonitrile optimizes polar interactions during coupling.
Challenges and Mitigation Strategies
-
Ketone Reactivity : The 2-oxopropyl group may undergo unwanted side reactions (e.g., enolization). Protecting the ketone as a ketal during synthesis could mitigate this.
-
Steric Effects : Bulky substituents at the 4-position may slow alkylation. Microwave-assisted synthesis could enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Recent studies have indicated that compounds similar to methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate exhibit significant antitumor activity. For instance, derivatives of benzoates have shown efficacy against various cancer cell lines, with some displaying mean growth inhibition rates of up to 12.53% in NCI assays . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
-
Antimicrobial Activity :
- The compound's derivatives have been evaluated for their antimicrobial properties. Research indicates that certain benzoate derivatives exhibit notable antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans. The presence of electron-withdrawing groups in the structure is believed to play a crucial role in enhancing the antimicrobial efficacy.
- Biological Activity Screening :
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways related to enzyme catalysis and protein modification, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes compounds with partial structural similarities to methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate, enabling comparisons based on substituents, functional groups, and physicochemical properties.
Structural Analogues from Patent Literature ()
Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide
- Core Structure : Benzamide (vs. benzoate ester in the target compound).
- Substituents :
- Fluorine at positions 2 (benzamide) and 5 (chromene ring).
- Complex heterocyclic side chains (pyrazolopyrimidine and chromene).
- Physical Properties :
- Key Differences :
- The amide group in Example 53 is part of a larger pharmacophore, whereas the target compound’s ester group may enhance metabolic lability.
- The fluorine substitution pattern (meta in the target vs. ortho in Example 53) affects electronic properties and steric interactions.
Benzoate Derivatives from BLD Pharmatech ()
Compound A: 4-(N-((4-Amino-2-Methylpyrimidin-5-Yl)Methyl)Formamido)-3-(Benzoylthio)Pent-3-En-1-Yl Benzoate (CAS: 299-88-7)
- Core Structure : Benzoate ester (shared with the target compound).
- Substituents :
- Formamido group linked to a pyrimidinylmethyl moiety (vs. 2-oxopropyl in the target).
- Additional benzoylthio and pentenyl groups.
- The benzoylthio group in Compound A likely reduces solubility compared to the fluorine in the target compound .
Compound B : 4-(N-(1,1-Dioxidotetrahydrothiophen-3-Yl)Sulfamoyl)Benzoic Acid (CAS: 325850-98-4)
- Core Structure : Benzoic acid (vs. ester in the target).
- Substituents :
- Sulfamoyl group linked to a tetrahydrothiophene dioxide ring.
- Physical Properties :
- Molecular Formula: C₁₁H₁₄N₂O₅S₂.
- Key Differences :
Table 1: Comparative Analysis of Key Features
Implications of Structural Differences
- Fluorine Positioning : The meta-fluorine in the target compound likely enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in substitution reactions. In contrast, ortho-fluorine in Example 53 may sterically hinder interactions with biological targets .
- Ester vs. Amide/Carboxylic Acid : The ester group in the target compound may improve lipophilicity and bioavailability compared to the carboxylic acid in Compound B. However, esters are prone to hydrolysis, which could limit in vivo stability.
- Side Chain Diversity : The 2-oxopropyl group in the target offers a reactive ketone for further derivatization (e.g., Schiff base formation), whereas the pyrimidinylmethyl group in Compound A provides a planar heterocycle for π-π stacking .
Biological Activity
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields including medicinal and biochemical research.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₂FNO₄ |
| Molecular Weight | 253.23 g/mol |
| IUPAC Name | methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate |
| CAS Number | 1415564-94-1 |
Synthesis
The synthesis of this compound involves several steps:
- Esterification : 3-fluorobenzoic acid is esterified with methanol to produce methyl 3-fluorobenzoate.
- Amidation : Methyl 3-fluorobenzoate is reacted with 2-oxopropylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
This compound exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its formamido group allows for targeted interactions, which may inhibit enzyme activity and alter biochemical pathways associated with cellular functions.
Pharmacological Applications
Research indicates that this compound may serve as a lead in drug development, particularly for:
- Enzyme Inhibition : Potential use as an inhibitor for various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial and antifungal properties, though specific data on these activities is limited .
Case Studies
- Antibacterial Activity : In related studies on compounds with similar structures, significant antibacterial effects were observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. While direct studies on this compound are scarce, its structural analogs have shown promising results .
- Antifungal Activity : Some derivatives of benzoic acid have demonstrated antifungal properties against Candida albicans. This suggests that this compound could be explored for similar applications .
Toxicological Profile
While the compound's safety profile remains under investigation, preliminary toxicity assessments indicate potential risks associated with its use:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling the benzoate ester with a formamido group may require activating agents like DCC (dicyclohexylcarbodiimide) or EDCI. A nucleophilic substitution or amidation reaction under reflux in anhydrous DMF with potassium carbonate as a base has been effective for similar fluorinated benzoates . Optimization includes controlling stoichiometry, reaction time (e.g., 2–6 hours), and temperature (room temperature to 80°C). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the fluorine substitution and formamido group integration. NMR identifies carbonyl groups (ester, amide, and ketone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1650 cm (amide I band) validate functional groups .
Q. How can purity and stability be assessed during synthesis and storage?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal stability for storage recommendations (e.g., –20°C under inert gas) .
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the 2-oxopropyl group may enhance electrophilicity at the amide nitrogen .
- Molecular Docking : Screens against protein targets (e.g., kinases) to hypothesize binding affinities. Software like AutoDock Vina models interactions with fluorinated aromatic moieties .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and toxicity profiles .
Q. What experimental designs evaluate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Compartment Studies : Assess partitioning into water, soil, and air using shake-flask tests (log ) and Henry’s Law constants .
- Biotic/Abiotic Degradation : Aerobic/anaerobic microbial degradation assays (OECD 301) and hydrolysis studies at varying pH (e.g., 4–9) identify breakdown products .
- Ecotoxicology : Acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) quantify EC values .
Q. How can contradictions in solvent-dependent reactivity data be resolved?
- Methodological Answer :
- Solvent Polarity Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For instance, DMF may stabilize transition states in amidation reactions .
- Kinetic Studies : Use pseudo-first-order kinetics under controlled conditions to isolate solvent effects .
- Computational Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction pathways .
Q. What strategies analyze degradation products under stressed conditions (e.g., light, pH)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (HO).
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed benzoic acid derivatives) and proposes degradation pathways .
- Isolation and Characterization : Scale up degradation products via preparative HPLC and characterize structurally using 2D NMR .
Q. How can mechanistic studies elucidate the role of the 2-oxopropyl group in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the 2-oxopropyl group and compare bioactivity (e.g., antimicrobial assays) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with target proteins to assess the group’s contribution to affinity .
- Metabolic Profiling : Incubate with liver microsomes to track oxidation of the 2-oxopropyl moiety via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
